molecular formula C15H22N4O2 B2502968 4-(3-Methylpyrazin-2-yl)-2-(piperidine-1-carbonyl)morpholine CAS No. 2415521-13-8

4-(3-Methylpyrazin-2-yl)-2-(piperidine-1-carbonyl)morpholine

Cat. No.: B2502968
CAS No.: 2415521-13-8
M. Wt: 290.367
InChI Key: ZTBYKPVHDKZLLB-UHFFFAOYSA-N
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Description

4-(3-Methylpyrazin-2-yl)-2-(piperidine-1-carbonyl)morpholine is a chemical compound that belongs to the class of heterocyclic compounds These compounds are characterized by rings containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylpyrazin-2-yl)-2-(piperidine-1-carbonyl)morpholine typically involves multi-step organic reactions. One possible route could involve the formation of the pyrazine ring followed by the introduction of the piperidine and morpholine moieties. Specific reagents, catalysts, and conditions would be required for each step, such as:

    Formation of Pyrazine Ring: Starting from appropriate precursors like 3-methylpyrazine.

    Introduction of Piperidine Moiety: Using piperidine and suitable coupling agents.

    Formation of Morpholine Ring: Involving morpholine and appropriate reaction conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylpyrazin-2-yl)-2-(piperidine-1-carbonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents.

    Reduction: Reduction of specific functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions at specific positions on the rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug discovery and development.

    Industry: Use in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Methylpyrazin-2-yl)-2-(piperidine-1-carbonyl)morpholine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Methylpyrazin-2-yl)-2-(piperidine-1-carbonyl)pyridine
  • 4-(3-Methylpyrazin-2-yl)-2-(piperidine-1-carbonyl)benzene

Uniqueness

The uniqueness of 4-(3-Methylpyrazin-2-yl)-2-(piperidine-1-carbonyl)morpholine lies in its specific combination of pyrazine, piperidine, and morpholine rings, which could confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

[4-(3-methylpyrazin-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2/c1-12-14(17-6-5-16-12)19-9-10-21-13(11-19)15(20)18-7-3-2-4-8-18/h5-6,13H,2-4,7-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBYKPVHDKZLLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1N2CCOC(C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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